Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate
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Overview
Description
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₀ClN₃O₂ and a molecular weight of 263.68 g/mol . This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The presence of the pyridazine ring makes this compound an interesting subject for research due to its potential biological and pharmacological activities .
Preparation Methods
The synthesis of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate typically involves the reaction of appropriate pyridazine derivatives with ethyl chloroformate under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine: A simpler structure with similar biological activities.
Pyridazinone: Contains an oxygen atom in the ring and exhibits a wide range of pharmacological activities.
Pyrrolopyridine: A fused heterocyclic compound with different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Biological Activity
Ethyl 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound features a pyridazine ring substituted with a pyridine group and a chlorine atom. This structure contributes to its reactivity and biological activity. The compound's molecular formula is C12H10ClN3O2, and it has a molecular weight of 273.68 g/mol.
Interaction with Biological Targets
Research indicates that this compound interacts with various enzymes and proteins, affecting their function. Notably, it has been shown to modulate the activity of certain kinases involved in cell signaling pathways, which can lead to significant changes in cellular processes such as proliferation and apoptosis .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits selective toxicity towards certain bacterial strains, indicating its potential as an antibiotic agent. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes, disrupting metabolic pathways critical for pathogen survival.
- Gene Expression Modulation : It influences the expression of genes associated with cell growth and death, potentially leading to apoptosis in cancer cells.
- Cell Signaling Alteration : By interacting with kinases, the compound can modify signaling cascades that regulate various cellular functions.
Case Studies
- Anticancer Activity : A study reported that derivatives of this compound showed promising anticancer properties by inducing apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases, which are crucial for programmed cell death .
- Antichlamydial Activity : Another investigation highlighted its potential against Chlamydia, where it was found to significantly reduce the formation of infectious bodies in infected cells .
Data Table: Biological Activity Overview
Activity Type | Target Pathogen/Cell Type | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Antimicrobial | N. meningitidis | 64 | Enzyme inhibition |
Antimicrobial | H. influenzae | 32 | Cell signaling alteration |
Anticancer | Cancer cell lines | Varies | Induction of apoptosis |
Antichlamydial | Chlamydia | Varies | Disruption of infectious body formation |
Properties
Molecular Formula |
C12H10ClN3O2 |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
ethyl 3-chloro-6-pyridin-4-ylpyridazine-4-carboxylate |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-10(15-16-11(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 |
InChI Key |
DJUJHVXAIYTWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=NC=C2 |
Origin of Product |
United States |
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